molecular formula C10H16BrN2P B2748362 1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine CAS No. 95682-76-1

1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine

Cat. No.: B2748362
CAS No.: 95682-76-1
M. Wt: 275.13
InChI Key: UWBVSJOOWAJUKT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine is an organophosphorus compound characterized by the presence of a bromophenyl group and a tetramethylphosphanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine typically involves the reaction of 4-bromophenylamine with tetramethylphosphorus triamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)pyrrolidin-2-one: Another bromophenyl derivative with different functional groups.

    4-Bromophenylacetic acid: Contains a bromophenyl group but differs in its acid functionality.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine is unique due to its combination of a bromophenyl group and a tetramethylphosphanediamine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBVSJOOWAJUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(C1=CC=C(C=C1)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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